molecular formula C13H19NO B2705494 N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine CAS No. 883291-33-6

N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine

Cat. No.: B2705494
CAS No.: 883291-33-6
M. Wt: 205.301
InChI Key: DDBZFWRAKGZMOG-UHFFFAOYSA-N
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Description

N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted significant attention in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine involves several steps. One common method includes the enantioselective reduction of homobenzylic ketone in the presence of a chiral spiroborate catalyst . Another approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, N-formylpiperidine, and transition-metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted benzofuran derivatives.

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine, have shown significant anti-tumor, antibacterial, and anti-viral activities . These properties make them potential candidates for drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been found to inhibit cell growth in various cancer cell lines by targeting specific proteins and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-6-14-9-11-4-5-13-12(8-11)7-10(2)15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBZFWRAKGZMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=C(C=C1)OC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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